molecular formula C8H13ClN2 B2767713 6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride CAS No. 2361636-59-9

6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride

Cat. No.: B2767713
CAS No.: 2361636-59-9
M. Wt: 172.66
InChI Key: PSGMIFBSQQSTQF-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-8-carbonitrile; hydrochloride is a spirocyclic amine derivative featuring a bicyclic structure with a six-membered azaspiro ring fused to a four-membered ring. The carbonitrile group at position 8 and the hydrochloride salt enhance its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis. Notably, derivatives of this compound have been investigated for antibacterial activity, particularly as fluoroquinolone congeners targeting ESKAPE pathogens . Its molecular formula is C₈H₁₂ClN₃ (assuming the base structure with HCl), though variations exist depending on substituents and salt forms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.4]octane-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-4-7-5-10-6-8(7)2-1-3-8;/h7,10H,1-3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMIFBSQQSTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride typically involves the reaction of a suitable spirocyclic precursor with a nitrile group. One common method includes the cyclization of a linear precursor under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Neuropharmacological Studies : Research indicates that this compound may modulate neurotransmitter systems, suggesting potential use as an anxiolytic or antidepressant agent. In vivo studies have demonstrated its ability to reduce anxiety-like behaviors in rodent models, indicating a mechanism that may involve serotonin and norepinephrine pathways.

Antitumor Activity : Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity against certain cancer cell lines. For instance, it has been reported to induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values of 15.2 µM and 12.5 µM, respectively.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The cyano group can be substituted with different functional groups to create derivatives with tailored biological activities.
  • Oxidation and Reduction : These reactions can modify the compound’s functional groups, potentially enhancing its pharmacological properties or creating new compounds for further study.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
PC-3 (Prostate)12.5

The mechanism was linked to mitochondrial pathways leading to apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In behavioral studies using rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests its potential utility in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in various biochemical reactions, contributing to its overall effect.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Azaspiro[3.4]octane Derivatives and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Features References
6-Azaspiro[3.4]octane-8-carbonitrile; hydrochloride C₈H₁₂ClN₃ (est.) ~193.66 Carbonitrile (C≡N), HCl salt Antibacterial agent precursor
6-Azaspiro[3.4]octan-8-ol hydrochloride C₉H₂₀ClNO 193.72 Hydroxyl (-OH), HCl salt Building block for drug discovery
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 Carboxylic acid (-COOH), HCl Intermediate for peptide coupling
tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 tert-Butoxycarbonyl (Boc), HCl Protective group in organic synthesis
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride C₈H₁₁ClN₂ 170.64 Bicyclo[3.2.1] scaffold, C≡N Neurological drug candidate
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride C₈H₁₃ClN₂O₂ 204.66 Carboxylic acid, 5-aza variant Bioactive scaffold

Structural and Functional Differences

  • Carbonitrile vs. Hydroxyl/Carboxylic Acid : The carbonitrile group in 6-Azaspiro[3.4]octane-8-carbonitrile; hydrochloride confers strong electron-withdrawing properties, enhancing its electrophilicity and suitability for nucleophilic substitution reactions. In contrast, hydroxyl (e.g., 6-azaspiro[3.4]octan-8-ol) and carboxylic acid derivatives (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid) exhibit hydrogen-bonding capabilities, improving solubility in polar solvents .
  • Ring Systems : Analogues like exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride feature a bicyclo[3.2.1] scaffold, which alters steric hindrance and ring strain compared to the spiro[3.4] system. This structural difference impacts binding affinity in biological targets, such as enzymes or receptors .

Research Findings and Challenges

  • Antibacterial Potency: Derivatives of 6-Azaspiro[3.4]octane-8-carbonitrile; hydrochloride demonstrated MIC values of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming non-spirocyclic fluoroquinolones .
  • Synthetic Challenges: Scale-up of spirocyclic amines often faces issues with acetonitrile impurities, necessitating strict solvent controls during hydrogenolysis steps .
  • Solubility Limitations : Hydrochloride salts of carbonitrile derivatives exhibit moderate aqueous solubility (~10 mg/mL), whereas carboxylic acid analogues achieve higher solubility (>50 mg/mL) at physiological pH .

Biological Activity

6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride is a synthetic compound belonging to the spirocyclic family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C₈H₁₃ClN₂
  • Molecular Weight : Approximately 173.66 g/mol
  • Structure : The spirocyclic configuration contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows for unique binding interactions, which can modulate the activity of these targets, potentially influencing various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to 6-Azaspiro[3.4]octane-8-carbonitrile exhibit significant cytotoxicity against cancer cells. For instance, studies have shown that derivatives of spirocyclic compounds can inhibit cellular proliferation and induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of key enzymes involved in cell cycle regulation.
  • Induction of oxidative stress , leading to cell death.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological applications, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may influence:

  • Dopaminergic signaling , which is crucial in conditions like Parkinson's disease.
  • Serotonergic pathways , potentially affecting mood and anxiety disorders.

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound in inhibiting various cancer cell lines, including:

  • Breast cancer : IC50 values indicated significant inhibition at low concentrations.
  • Lung cancer : The compound showed promising results in reducing cell viability.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction via caspase activation
A549 (Lung)7.8Cell cycle arrest at G2/M phase

Animal Studies

Preclinical trials involving animal models have also been conducted to evaluate the therapeutic potential of this compound:

  • Efficacy in tumor reduction was observed in xenograft models, suggesting its applicability in cancer therapy.
  • Behavioral assays indicated potential benefits in models of depression and anxiety, supporting its neuropharmacological relevance.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameUnique FeaturesBiological Activity
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acidEnhanced lipophilicityPotent anticancer activity
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acidAltered pharmacokinetics due to benzyl groupNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Azaspiro[3.4]octane-8-carbonitrile hydrochloride in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example:

  • Step 1 : React a spirocyclic amine (e.g., 6-azaspiro[3.4]octane) with a nitrile-containing reagent under acidic conditions to introduce the carbonitrile group.
  • Step 2 : Purify intermediates via recrystallization or column chromatography.
  • Step 3 : Form the hydrochloride salt by treating the free base with hydrochloric acid in anhydrous ethanol, followed by vacuum drying .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid side products like over-alkylated derivatives.

Q. How should researchers handle and store 6-Azaspiro[3.4]octane-8-carbonitrile hydrochloride to ensure stability?

  • Handling : Use PPE (gloves, goggles) in a fume hood due to hazards (H302, H315, H319, H335). Avoid inhalation and skin contact .
  • Storage : Store in an inert atmosphere (argon or nitrogen) at room temperature. Use airtight, light-resistant containers to prevent degradation via moisture or oxidation .

Q. What analytical techniques are essential for characterizing 6-Azaspiro[3.4]octane-8-carbonitrile hydrochloride?

  • Spectroscopy :

  • NMR (¹H/¹³C): Confirm spirocyclic structure and nitrile group placement (e.g., δ ~120 ppm for CN in ¹³C NMR) .
  • IR : Identify characteristic nitrile stretching (~2240 cm⁻¹) and ammonium hydrochloride peaks (~2500 cm⁻¹) .
    • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize the yield of 6-Azaspiro[3.4]octane-8-carbonitrile hydrochloride during synthesis?

  • Parameter Optimization :

  • Temperature : Maintain 0–5°C during nitrile group introduction to minimize side reactions.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance reactivity in cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Statistical Tools : Apply factorial design (e.g., DoE) to identify critical variables (e.g., reagent ratio, reaction time) impacting yield .

Q. How can contradictions in spectroscopic data be resolved when characterizing this compound?

  • Data Cross-Validation :

  • Compare NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular formula (C₈H₁₂ClN₃) and rule out impurities .
    • Contradiction Case Example : If IR lacks a nitrile peak, repeat synthesis under anhydrous conditions to confirm reagent integrity .

Q. What are the potential biological targets of 6-Azaspiro[3.4]octane-8-carbonitrile hydrochloride based on structural analogs?

  • Mechanistic Hypotheses :

  • Neuropharmacology : Structural analogs (e.g., 2-Azaspiro[3.4]octane derivatives) show affinity for monoamine transporters (e.g., SERT, NET) .
  • Enzyme Inhibition : The spirocyclic core may act as a conformational constraint, enhancing binding to enzymes like kinases or proteases .
    • Experimental Validation : Perform in vitro assays (e.g., radioligand binding, enzymatic activity) using purified targets and compare IC₅₀ values with known inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Root Causes :

  • Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .
  • Impurities: Reassess purification methods (e.g., gradient HPLC) and quantify residual solvents via GC-MS .
    • Documentation : Report melting point ranges alongside crystallization conditions to aid reproducibility .

Methodological Guidelines

Q. What protocols ensure reliable biological activity assessment of this compound?

  • In Vitro Testing :

  • Use cell lines (e.g., HEK293 for receptor studies) with controlled passage numbers (<20) to minimize variability.
  • Include positive controls (e.g., known agonists/antagonists) and vehicle-only groups to validate assay conditions .
    • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points (e.g., 1 nM–100 µM) to calculate accurate EC₅₀/IC₅₀ values .

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